molecular formula C14H29N B13522765 3-Methyl-N-(2-(4-methylcyclohexyl)ethyl)butan-1-amine

3-Methyl-N-(2-(4-methylcyclohexyl)ethyl)butan-1-amine

Cat. No.: B13522765
M. Wt: 211.39 g/mol
InChI Key: VVWHXLUIODVMJW-UHFFFAOYSA-N
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Description

3-Methyl-N-(2-(4-methylcyclohexyl)ethyl)butan-1-amine is an organic compound that belongs to the class of amines. This compound is characterized by the presence of a methyl group attached to a cyclohexyl ring, which is further connected to an ethyl chain and a butan-1-amine group. The molecular formula of this compound is C14H29N, and it has a molecular weight of 211.39 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-N-(2-(4-methylcyclohexyl)ethyl)butan-1-amine can be achieved through a multi-step process involving the following key steps:

    Formation of the Cyclohexyl Intermediate: The initial step involves the preparation of 4-methylcyclohexyl ethyl ketone through the alkylation of cyclohexanone with methyl iodide in the presence of a strong base such as sodium hydride.

    Reduction of the Ketone: The ketone group in the intermediate is then reduced to an alcohol using a reducing agent like lithium aluminum hydride (LiAlH4).

    Amination: The final step involves the conversion of the alcohol to the desired amine through a nucleophilic substitution reaction with butan-1-amine in the presence of a catalyst such as palladium on carbon (Pd/C).

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch or continuous processes. The key steps remain similar to the synthetic routes described above, but with optimizations for yield, purity, and cost-effectiveness. Common industrial methods include the use of high-pressure reactors and automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-N-(2-(4-methylcyclohexyl)ethyl)butan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitro compounds or amides using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form quaternary ammonium salts.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, palladium on carbon (Pd/C)

Major Products

    Oxidation: Nitro compounds, amides

    Reduction: Secondary amines, tertiary amines

    Substitution: Quaternary ammonium salts

Scientific Research Applications

3-Methyl-N-(2-(4-methylcyclohexyl)ethyl)butan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential role in biological systems as a ligand for receptors or enzymes.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 3-Methyl-N-(2-(4-methylcyclohexyl)ethyl)butan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as a ligand, binding to these targets and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Methylamine (CH3NH2): A primary amine with a simpler structure.

    Dimethylamine [(CH3)2NH]: A secondary amine with two methyl groups attached to the nitrogen.

    Trimethylamine [(CH3)3N]: A tertiary amine with three methyl groups attached to the nitrogen.

Uniqueness

3-Methyl-N-(2-(4-methylcyclohexyl)ethyl)butan-1-amine is unique due to its complex structure, which includes a cyclohexyl ring, an ethyl chain, and a butan-1-amine group. This complexity allows for diverse chemical reactivity and a wide range of applications in various fields of research and industry.

Properties

Molecular Formula

C14H29N

Molecular Weight

211.39 g/mol

IUPAC Name

3-methyl-N-[2-(4-methylcyclohexyl)ethyl]butan-1-amine

InChI

InChI=1S/C14H29N/c1-12(2)8-10-15-11-9-14-6-4-13(3)5-7-14/h12-15H,4-11H2,1-3H3

InChI Key

VVWHXLUIODVMJW-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)CCNCCC(C)C

Origin of Product

United States

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